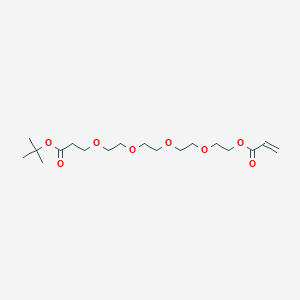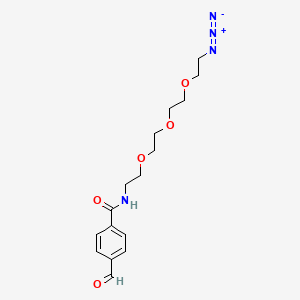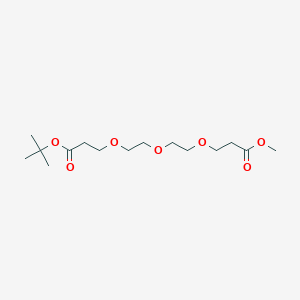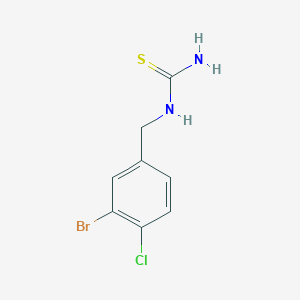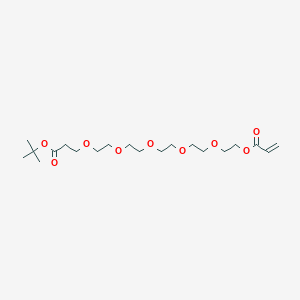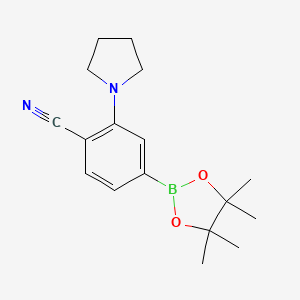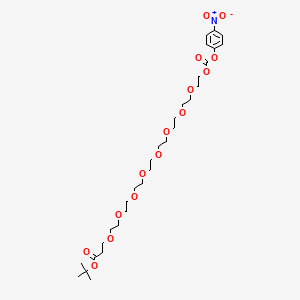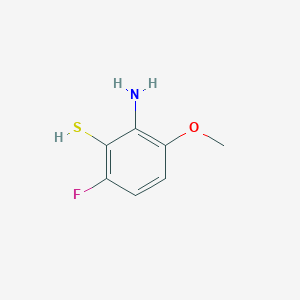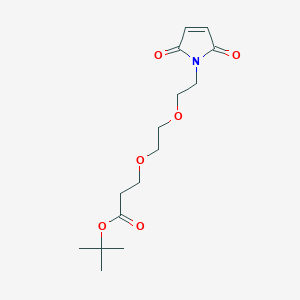
PEG3-bis(phosphonic acid trimethylsilyl ester)
Overview
Description
PEG3-bis(phosphonic acid trimethylsilyl ester) is a small molecule drug composed of several functional groups. It includes a polyethylene glycol (PEG) chain with three repeating units, two phosphonic acid functional groups, and a trimethylsilyl ester group. This combination of functional groups is designed to create a drug that can target specific biological processes in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PEG3-bis(phosphonic acid trimethylsilyl ester) involves the combination of a PEG3 chain with phosphonic acid and trimethylsilyl ester groups. The PEG3 chain is typically synthesized through polymerization of ethylene oxide. The phosphonic acid groups are introduced through a reaction with a suitable phosphonic acid derivative, and the trimethylsilyl ester groups are added via a reaction with trimethylsilyl chloride under anhydrous conditions .
Industrial Production Methods
Industrial production of PEG3-bis(phosphonic acid trimethylsilyl ester) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified through techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
PEG3-bis(phosphonic acid trimethylsilyl ester) can undergo various chemical reactions, including:
Hydrolysis: The trimethylsilyl ester groups can be hydrolyzed to yield the corresponding phosphonic acid.
Substitution: The phosphonic acid groups can participate in substitution reactions with suitable nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the trimethylsilyl ester groups.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents include sodium borohydride
Major Products Formed
Hydrolysis: Phosphonic acid derivatives.
Substitution: Various substituted phosphonic acid derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound
Scientific Research Applications
PEG3-bis(phosphonic acid trimethylsilyl ester) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a linker in the synthesis of complex molecules.
Biology: Employed in the study of biological processes and as a tool for modifying biomolecules.
Medicine: Investigated for its potential in treating bone disorders due to its activity against bone resorption.
Industry: Utilized in the development of drug delivery systems and surface modification of materials
Mechanism of Action
The mechanism of action of PEG3-bis(phosphonic acid trimethylsilyl ester) involves its interaction with specific biological targets. The phosphonic acid groups bind to biological molecules, such as enzymes or receptors, modulating their activity. The PEG3 chain enhances the solubility and stability of the compound, while the trimethylsilyl ester groups protect the molecule during synthesis and storage .
Comparison with Similar Compounds
Similar Compounds
PEG-bis(phosphonic acid trimethylsilyl ester): Similar structure but with different PEG chain lengths.
Phosphonic acid trimethylsilyl ester derivatives: Compounds with varying functional groups attached to the phosphonic acid.
Polyethylene glycol derivatives: Compounds with different functional groups attached to the PEG chain
Uniqueness
PEG3-bis(phosphonic acid trimethylsilyl ester) is unique due to its specific combination of functional groups, which provides a balance of solubility, stability, and biological activity. The PEG3 chain enhances solubility, the phosphonic acid groups offer biological activity, and the trimethylsilyl ester groups provide protection during synthesis .
Properties
IUPAC Name |
2-[2-bis(trimethylsilyloxy)phosphoryloxyethoxy]ethyl bis(trimethylsilyl) phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H44O9P2Si4/c1-28(2,3)22-26(17,23-29(4,5)6)20-15-13-19-14-16-21-27(18,24-30(7,8)9)25-31(10,11)12/h13-16H2,1-12H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVONJVDPZBPTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OP(=O)(OCCOCCOP(=O)(O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H44O9P2Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001103586 | |
| Record name | Phosphoric acid, 9,9-dimethyl-7-oxido-7-[(trimethylsilyl)oxy]-3,6,8-trioxa-7-phospha-9-siladec-1-yl bis(trimethylsilyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001103586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807518-68-8 | |
| Record name | Phosphoric acid, 9,9-dimethyl-7-oxido-7-[(trimethylsilyl)oxy]-3,6,8-trioxa-7-phospha-9-siladec-1-yl bis(trimethylsilyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoric acid, 9,9-dimethyl-7-oxido-7-[(trimethylsilyl)oxy]-3,6,8-trioxa-7-phospha-9-siladec-1-yl bis(trimethylsilyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001103586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



